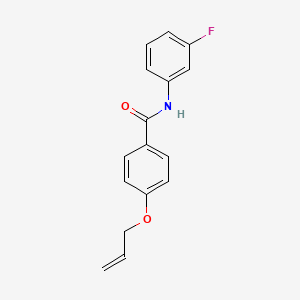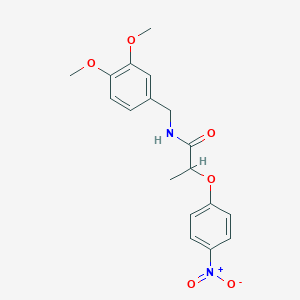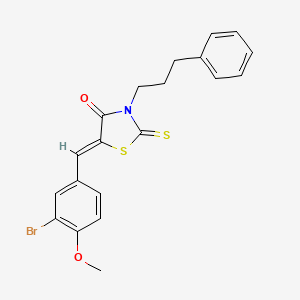
4-(allyloxy)-N-(3-fluorophenyl)benzamide
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves nucleophilic acyl substitution reactions, where an amine reacts with an acid chloride or ester. Techniques such as palladium-catalyzed oxidative cyclization-methoxycarbonylation have been used for synthesizing structurally similar compounds, indicating the versatility and complexity of synthetic methods in this chemical class (Pancrazzi et al., 2017).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) calculations are pivotal for analyzing the molecular structure of benzamide derivatives. These methods provide insights into the geometric parameters, molecular packing, and electronic properties of the compounds. For example, studies using X-ray diffraction and DFT have revealed detailed molecular geometries and the impact of substituents on the stability and reactivity of similar compounds (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including N-acylation, O-alkylation, and nucleophilic substitution, leading to a wide array of functionalized compounds. The introduction of substituents like fluorine can significantly affect the reactivity and properties of these molecules. For instance, fluorinated derivatives have been synthesized for specific applications, demonstrating the importance of chemical modifications in tailoring the properties of benzamide compounds (Mukherjee, 1991).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Polymorphism, where a compound exists in more than one crystalline form, is a notable feature affecting the physical properties and stability of these compounds (Chopra & Row, 2008).
Chemical Properties Analysis
The chemical properties of "4-(allyloxy)-N-(3-fluorophenyl)benzamide" and related benzamide derivatives are characterized by their reactivity towards other chemical entities. Factors such as electron-donating or withdrawing groups, the presence of halogen atoms, and intramolecular interactions play significant roles in determining their chemical behavior. For example, the introduction of a fluorine atom can enhance the molecule's electrophilic character, influencing its participation in chemical reactions (Saeed et al., 2010).
科学的研究の応用
Serotonin Receptors in Alzheimer's Disease
One study used a benzamide derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Kepe et al., 2006).
Asymmetric Synthesis
Benzamide derivatives have been utilized in the synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating their role in chemical synthesis and the development of new synthetic methodologies (Trost, Dogra, & Franzini, 2004).
Palladium Detection
A study designed a fluorescent probe based on benzamide derivatives for the fast detection of palladium species, showcasing their utility in analytical chemistry and environmental monitoring (Cui et al., 2013).
Antitumor Activity
Benzamide derivatives have been explored for their antitumor efficacy, indicating their potential in cancer therapy (Saito et al., 1999).
Antipathogenic Activity
Research on benzamide derivatives has also delved into their antipathogenic properties, particularly their effectiveness against biofilm-forming bacteria, suggesting their application in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
特性
IUPAC Name |
N-(3-fluorophenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h2-9,11H,1,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUARMUHEFYMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(prop-2-en-1-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-nitrophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4624651.png)


![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)

![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)
![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4624733.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)
